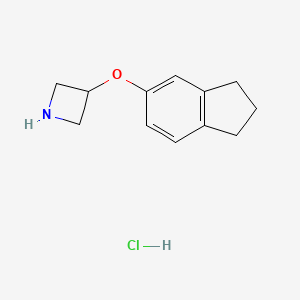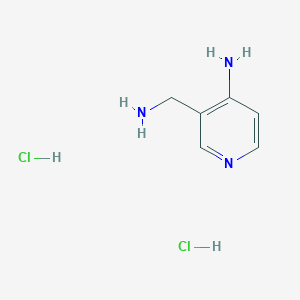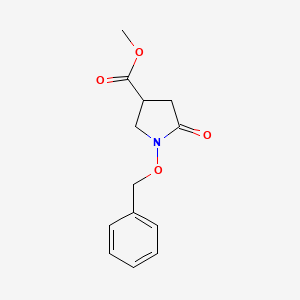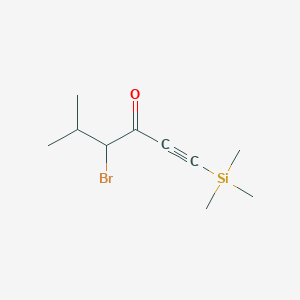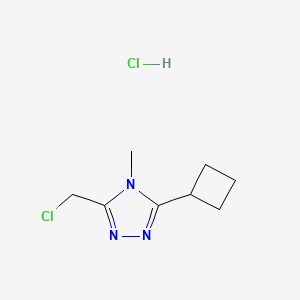
3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride
Overview
Description
This compound is a derivative of the 1,2,4-triazole class of chemicals, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-(chloromethyl)pyridine hydrochloride have been synthesized through a series of reactions involving oxidation, reduction, and substitution .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been described as solids, and their properties can be influenced by factors such as polarity, solubility, and stability .Scientific Research Applications
Chemical Synthesis and Biological Activity
3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride belongs to the triazole class of compounds, which are of great interest due to their diverse biological activities and potential in the preparation of new drugs. Triazoles, including 1,2,3- and 1,2,4- derivatives, are known for their broad range of biological activities, stemming from the versatility of structural variations these compounds can undergo. The significance of triazoles in drug development is underscored by their incorporation into a variety of pharmaceuticals targeting different therapeutic areas.
Triazoles have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This wide spectrum of biological activities is attributed to the triazole core's ability to interact with various biological targets through different mechanisms, making these compounds valuable scaffolds in medicinal chemistry (Ferreira et al., 2013). Specifically, the synthesis and exploration of 1,2,4-triazole derivatives have revealed promising directions for scientific research due to their pronounced antimicrobial, antifungal, antioxidant, and anti-inflammatory activities (Ohloblina, 2022).
Synthesis and Environmental Applications
Advances in the synthesis of triazoles emphasize the importance of eco-friendly procedures, highlighting methods that support green chemistry principles. These methodologies not only aim to improve the efficiency of triazole synthesis but also focus on sustainability and the minimization of environmental impact (de Souza et al., 2019). Additionally, triazole derivatives have been recognized for their role as corrosion inhibitors for metal surfaces, demonstrating their potential in industrial applications beyond pharmaceuticals. The development of 1,2,3-triazole derivatives as corrosion inhibitors highlights their chemical stability and effectiveness in protecting metals and alloys in aggressive media (Hrimla et al., 2021).
properties
IUPAC Name |
3-(chloromethyl)-5-cyclobutyl-4-methyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3.ClH/c1-12-7(5-9)10-11-8(12)6-3-2-4-6;/h6H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFBDKIBSNSVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCC2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



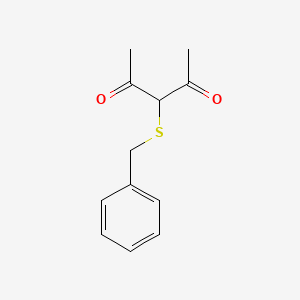

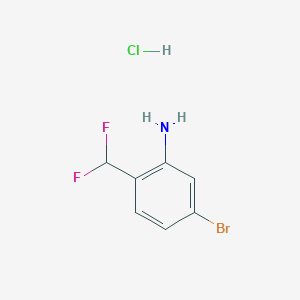

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)
![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)

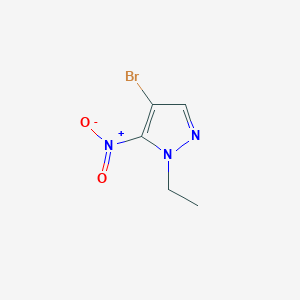
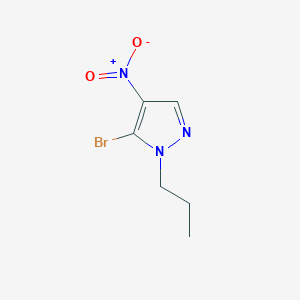
![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)
